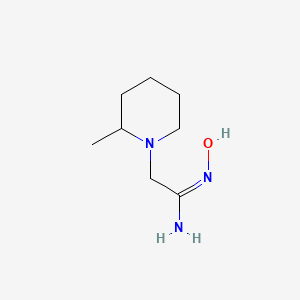

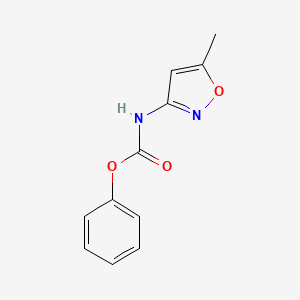

![molecular formula C8H15NO2S B6144480 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid CAS No. 1396966-61-2](/img/structure/B6144480.png)

2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid

Übersicht

Beschreibung

2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid, also known as (3-methyl-2-butenyl)cysteine, is a chemical compound with the CAS Number: 1396966-61-2 . It has a molecular weight of 189.28 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

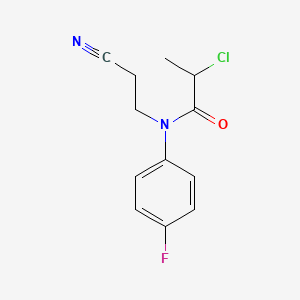

The InChI code for this compound is 1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Synthesis and Immunobiological Activity

2-Amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid derivatives have been explored for their immunobiological activities. In a study, derivatives of this compound were synthesized and tested for their immunostimulatory and immunomodulatory potency. Notably, some compounds significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, with the most potent being a 2-amino-6-sulfanylpurine derivative. This suggests potential applications in immunological research and therapy Doláková et al., 2005.

Synthesis of α-Sulfanyl-β-Amino Acid Derivatives

The compound has been utilized in the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide. These derivatives are crucial as they serve as important building blocks for pharmaceuticals with potent biological activity. Their synthesis showcases the compound's role in creating molecules with potential therapeutic applications Kantam et al., 2010.

Antifungal Tripeptides Study

In a computational peptidology study, derivatives of 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid were analyzed for their antifungal properties. This research employed conceptual density functional theory to calculate molecular properties and predict the bioactivity scores of new antifungal peptides, demonstrating the compound's relevance in the development of antifungal agents Flores-Holguín et al., 2019.

Modification of Hydrogels for Medical Applications

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with derivatives of 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid, demonstrating increased thermal stability and significant antibacterial and antifungal activities. This modification suggests potential medical applications, particularly in the development of new materials with antimicrobial properties Aly & El-Mohdy, 2015.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHWZNASVJIOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCSCC(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863516 | |

| Record name | 2-Amino-3-[(3-methyl-2-buten-1-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Prenyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid | |

CAS RN |

1396966-61-2, 5287-46-7 | |

| Record name | 2-Amino-3-[(3-methyl-2-buten-1-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Prenyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)

![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)

![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)